N'-[(E)-thiophen-2-ylmethylidene]undecanehydrazide
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Overview
Description
N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]UNDECANOHYDRAZIDE is an organic compound that belongs to the class of hydrazides It features a thienyl group, which is a sulfur-containing heterocycle, attached to a methylene group, which is further connected to an undecanoic hydrazide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]UNDECANOHYDRAZIDE typically involves the condensation reaction between 2-thiophenecarboxaldehyde and undecanoic hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage between the aldehyde and the hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]UNDECANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]UNDECANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]UNDECANOHYDRAZIDE involves its interaction with biological targets such as enzymes or receptors. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the hydrazone linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxaldehyde: A precursor in the synthesis of N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]UNDECANOHYDRAZIDE.
Undecanoic Hydrazide: Another precursor in the synthesis.
Thiazoles: Compounds with a similar sulfur-containing heterocycle.
Uniqueness
N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]UNDECANOHYDRAZIDE is unique due to its specific combination of a thienyl group and an undecanoic hydrazide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H26N2OS |
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Molecular Weight |
294.5 g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]undecanamide |
InChI |
InChI=1S/C16H26N2OS/c1-2-3-4-5-6-7-8-9-12-16(19)18-17-14-15-11-10-13-20-15/h10-11,13-14H,2-9,12H2,1H3,(H,18,19)/b17-14+ |
InChI Key |
SLIFHFKCWUWDMU-SAPNQHFASA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)N/N=C/C1=CC=CS1 |
Canonical SMILES |
CCCCCCCCCCC(=O)NN=CC1=CC=CS1 |
Origin of Product |
United States |
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